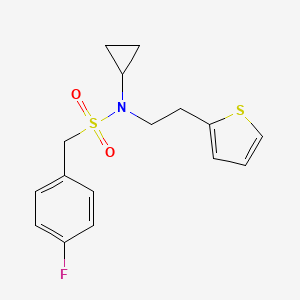

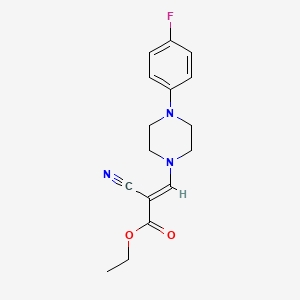

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide, commonly known as CP-544326, is a novel drug compound that has been developed for the treatment of various diseases, including cancer, inflammation, and pain. This compound belongs to the class of sulfonamides, which are known for their wide range of therapeutic applications.

Scientific Research Applications

Stereoselective Synthesis Techniques

A rhodium-catalyzed cyclopropanation method has been developed for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the utility of cyclopropanation of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014). Similarly, cyclopropanation of allylic alcohols using a recyclable fluorous disulfonamide ligand shows significant yield and enantioselectivity, highlighting the potential for sustainable and efficient synthetic processes (Miura et al., 2008).

Catalytic and Enantioselective Approaches

Research has also focused on catalytic enantioselective cyclopropanation, providing a broad range of substrates with high stereocontrol. These methodologies emphasize the role of chiral promoters and catalytic systems in achieving desired enantioselectivities and yields, as seen in the work on substrate generality in cyclopropanation reactions (Denmark & O'connor, 1997).

Novel Fluorination Techniques

Advancements in selective fluorination techniques have been made, such as the use of methanesulfonyl fluoride and cesium fluoride for selective fluorination of benzyl alcohols. This methodology provides a pathway for synthesizing fluorinated compounds with high selectivity and yield, expanding the toolkit for fluorine chemistry (Makino & Yoshioka, 1987).

Application in Indole and Fluoromethyl Compounds Synthesis

The efficient construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts showcases the utility of these compounds in synthesizing heterocyclic structures. This approach is pivotal for pharmaceutical and material science applications (Hiroya et al., 2002). Additionally, nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported, illustrating the potential for creating fluoroalkane derivatives (Prakash et al., 2009).

properties

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c17-14-5-3-13(4-6-14)12-22(19,20)18(15-7-8-15)10-9-16-2-1-11-21-16/h1-6,11,15H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUBRAPQJSYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2392552.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392554.png)

![benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392555.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2392556.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2392565.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2392570.png)